molecular formula C14H9N3O7 B11533459 (4-Methyl-3,5-dinitrophenyl)(4-nitrophenyl)methanone

(4-Methyl-3,5-dinitrophenyl)(4-nitrophenyl)methanone

Cat. No.: B11533459
M. Wt: 331.24 g/mol
InChI Key: ZYLQUBBFCLSFAR-UHFFFAOYSA-N
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Description

(4-Methyl-3,5-dinitrophenyl)(4-nitrophenyl)methanone is an organic compound with the molecular formula C14H9N3O7 This compound is characterized by the presence of nitro groups and a methanone linkage between two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3,5-dinitrophenyl)(4-nitrophenyl)methanone typically involves the nitration of 4-methylacetophenone followed by a Friedel-Crafts acylation reaction. The nitration process introduces nitro groups into the aromatic ring, while the Friedel-Crafts acylation forms the methanone linkage between the two aromatic rings. The reaction conditions often require the use of strong acids such as sulfuric acid and catalysts like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3,5-dinitrophenyl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.

    Oxidation: The compound can be oxidized to form different oxidation states, although this is less common due to the stability of the nitro groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products Formed

    Reduction: Formation of (4-Methyl-3,5-diaminophenyl)(4-aminophenyl)methanone.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

    Oxidation: Formation of oxidized derivatives, although less common.

Scientific Research Applications

(4-Methyl-3,5-dinitrophenyl)(4-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-3,5-dinitrophenyl)(4-nitrophenyl)methanone involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the disruption of cellular processes, making the compound useful in antimicrobial and anticancer research.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dinitrophenyl)(4-methylpiperazin-1-yl)methanone: Similar in structure but contains a piperazine ring.

    (4-Nitrophenyl)(p-tolyl)methanone: Similar in structure but lacks the dinitro substitution.

    bis(4-Methyl-3,5-dinitrophenyl)methanone: Contains two (4-Methyl-3,5-dinitrophenyl) groups linked by a methanone.

Uniqueness

(4-Methyl-3,5-dinitrophenyl)(4-nitrophenyl)methanone is unique due to the presence of both 4-methyl-3,5-dinitrophenyl and 4-nitrophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H9N3O7

Molecular Weight

331.24 g/mol

IUPAC Name

(4-methyl-3,5-dinitrophenyl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C14H9N3O7/c1-8-12(16(21)22)6-10(7-13(8)17(23)24)14(18)9-2-4-11(5-3-9)15(19)20/h2-7H,1H3

InChI Key

ZYLQUBBFCLSFAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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